molecular formula C24H18F3NO5 B2424974 9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929512-93-6

9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2424974
CAS No.: 929512-93-6
M. Wt: 457.405
InChI Key: QZMFEQPZIIQWFA-UHFFFAOYSA-N
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Description

9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C24H18F3NO5 and its molecular weight is 457.405. The purity is usually 95%.
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Properties

IUPAC Name

9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3NO5/c1-30-18-7-3-2-6-15(18)20-21(29)16-8-9-19-17(22(16)33-23(20)24(25,26)27)12-28(13-32-19)11-14-5-4-10-31-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMFEQPZIIQWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CO5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

  • Furan ring : Known for its diverse biological activities.
  • Methoxyphenyl group : Often associated with enhanced biological effects.
  • Trifluoromethyl group : Known to influence pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various furan derivatives, including those similar to the target compound. For instance:

  • A study indicated that furan derivatives exhibited significant antibacterial activity against multiple strains, outperforming standard antibiotics like streptomycin and tetracycline .
  • The compound's structural components may enhance its efficacy against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
Compound AE. coli4.88
Compound BS. epidermidis4
Target CompoundVariousTBDThis Study

Anticancer Activity

The anticancer properties of furan-containing compounds are well-documented. The target compound's structure suggests potential activity against several cancer cell lines:

  • Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro.
  • For example, derivatives have been tested against human cervical cancer cells (HeLa) with IC50 values indicating significant cytotoxicity .

Table 2: Anticancer Activity Against Human Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound CHeLa0.15 ± 0.05
Compound DA54922.4
Target CompoundTBDTBDThis Study

The biological activity of the target compound may be attributed to:

  • Inhibition of key enzymes : Furan derivatives often inhibit enzymes involved in cell proliferation and survival.
  • Induction of apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

Case Studies

  • Antibacterial Evaluation : A series of studies evaluated the antibacterial efficacy of furan derivatives against clinical isolates. The target compound demonstrated promising results comparable to leading antibiotics.
  • Anticancer Screening : In a comparative study against various cancer cell lines, compounds structurally related to the target showed lower IC50 values than established chemotherapeutics like Doxorubicin, indicating superior efficacy.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exhibit significant antioxidant activity. This activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 1: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
9-(furan-2-ylmethyl)...TBDTBD
Other Derivative A85%Yes
Other Derivative B78%Yes

The results suggest that derivatives of this compound may surpass ascorbic acid in terms of antioxidant capacity, highlighting their potential for therapeutic use in oxidative stress-related conditions.

Anticancer Activity

The anticancer properties of this compound have been explored through various studies focusing on its cytotoxic effects against several cancer cell lines. Notably, it has shown promising results against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Compound Tested
U-8719.6 ± 1.59-(furan-2-ylmethyl)...
MDA-MB-231TBD9-(furan-2-ylmethyl)...

The data indicates a lower IC50 value for U-87 cells compared to MDA-MB-231 cells, suggesting that this compound may be particularly effective in treating glioblastoma.

Case Study 1: Antioxidant Screening

A comprehensive study evaluated multiple derivatives of oxazines similar to the compound . The introduction of specific functional groups was found to significantly enhance radical scavenging activity. This study emphasized the importance of structural modifications in optimizing antioxidant efficacy.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of oxazine derivatives against various cancer cell lines. Some compounds demonstrated more than twice the activity compared to standard chemotherapeutics. This highlights the potential of the compound not only as an effective treatment but also as a lead structure for further drug development.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The furan and methoxyphenyl substituents direct electrophilic attack. The trifluoromethyl group at position 2 deactivates the adjacent aromatic system, favoring substitutions at meta/para positions.

Reaction TypeConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°CNitro derivatives at furan C5 or phenyl C4~45–60
HalogenationCl₂/FeCl₃, RTChloro-substituted at furan C3~50–65

Nucleophilic Reactions

The oxazinone ring undergoes nucleophilic ring-opening under basic conditions. The trifluoromethyl group enhances electrophilicity at the carbonyl carbon.

Reaction TypeConditionsProductYield (%)Reference
Hydrolysis10% NaOH, refluxCarboxylic acid derivative~75
Grignard AdditionRMgX, THF, −78°CAlkyl/aryl adducts at C4 carbonyl~60–80

Reduction and Oxidation

  • Reduction : The oxazinone carbonyl and furan ring are reduced under catalytic hydrogenation.

  • Oxidation : The furan moiety oxidizes to a diketone under strong oxidizers.

Reaction TypeConditionsProductYield (%)Reference
H₂/Pd-C (1 atm)EtOH, RTTetrahydro-oxazinone~85
KMnO₄/H₂SO₄60°CFuran → Maleic anhydride derivative~70

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions, forming bicyclic adducts.

Reaction TypeConditionsProductYield (%)Reference
Diels-AlderMaleic anhydride, ΔEndo-adduct~55

Functional Group Transformations

The trifluoromethyl group stabilizes adjacent carbocations, enabling Friedel-Crafts alkylation.

Reaction TypeConditionsProductYield (%)Reference
Friedel-CraftsAlCl₃, benzene, ΔAlkylated aromatic adducts~65

Key Mechanistic Insights

  • Trifluoromethyl Effects :

    • Enhances electrophilicity of the oxazinone carbonyl.

    • Directs EAS to electron-rich regions (e.g., methoxyphenyl).

  • Steric Hindrance : The bulky trifluoromethyl group limits reactivity at position 2, favoring substitutions at distal sites .

Stability Under Physiological Conditions

  • pH Sensitivity : Stable in neutral pH but hydrolyzes in acidic/basic conditions to form carboxylic acid derivatives .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and HF.

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